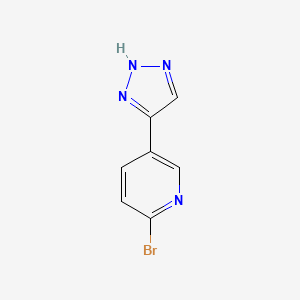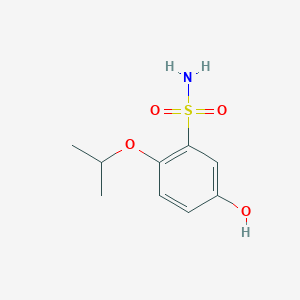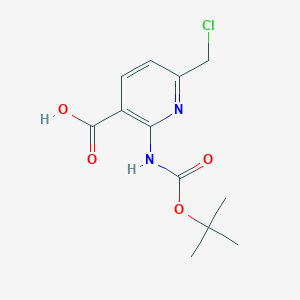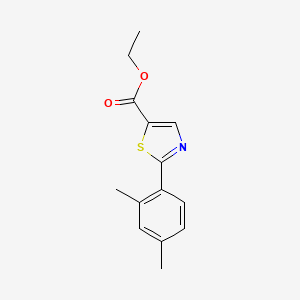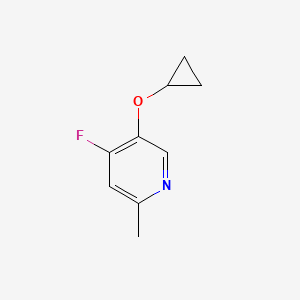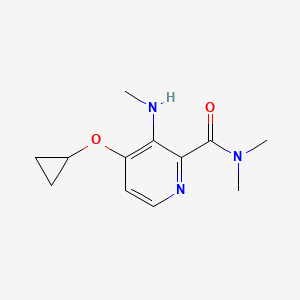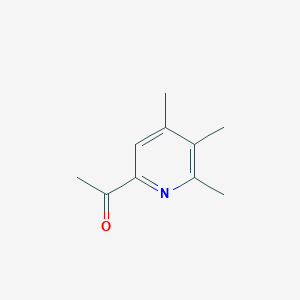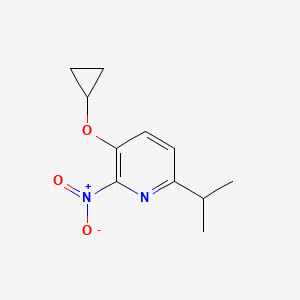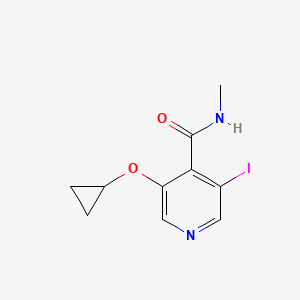
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process may involve the use of high-purity reagents and controlled reaction environments to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-2-isopropyl-N-methylisonicotinamide: Similar in structure but with an isopropyl group instead of an iodine atom.
3-Cyclopropoxy-5-isopropyl-N-methylisonicotinamide: Another similar compound with an isopropyl group.
Uniqueness
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where iodine’s reactivity is advantageous .
Propiedades
Fórmula molecular |
C10H11IN2O2 |
|---|---|
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-iodo-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(11)4-13-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
AOBDSXNRAVMATB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=NC=C1OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


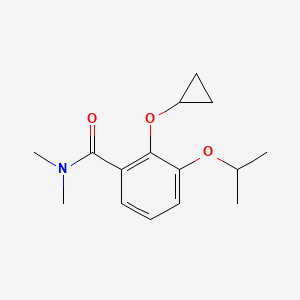
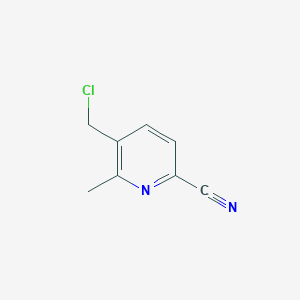
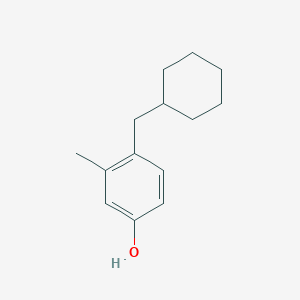
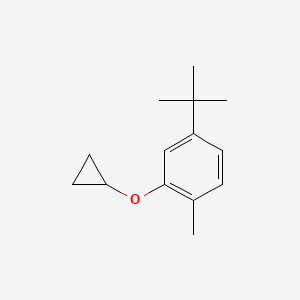
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
